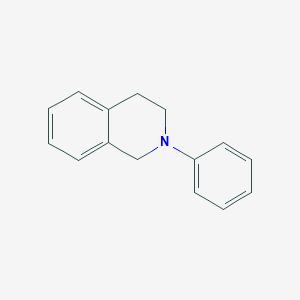

2-Phenyl-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

2-phenyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-2-8-15(9-3-1)16-11-10-13-6-4-5-7-14(13)12-16/h1-9H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQBUHWENXKHHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Using 2-Phenyl-1,2,3,4-tetrahydroisoquinoline as a scaffold for 17β-HSD1 inhibitors

An Application Note on the Use of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline as a Scaffold for 17β-HSD1 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

17β-Hydroxysteroid dehydrogenase type 1 (17β-HSD1) is a critical enzyme in the biosynthesis of potent estrogens. It catalyzes the NADPH-dependent reduction of the less active estrone (E1) to the highly potent estradiol (E2).[1][2][3] Elevated levels of estradiol are implicated in the progression of estrogen-dependent diseases, including breast cancer, ovarian cancer, and endometriosis.[2][3] Consequently, inhibiting 17β-HSD1 to reduce local estradiol concentrations is a promising therapeutic strategy.[4][5] While various steroidal and nonsteroidal inhibitors have been explored, the search for novel scaffolds with improved potency, selectivity, and drug-like properties continues.[6] The nonsteroidal this compound (THIQ) has emerged as a viable and promising scaffold for designing such inhibitors, acting as a steroid mimic.[2][3]

Mechanism of Action: 17β-HSD1 Inhibition

The primary role of 17β-HSD1 in estrogen-dependent tissues is to convert estrone, which is abundant in circulation, into the more potent estradiol. Estradiol then binds to the estrogen receptor (ER), stimulating cell proliferation and tumor growth. Inhibitors based on the this compound scaffold competitively bind to the enzyme, preventing this conversion and thereby reducing the estrogenic stimulation of cancer cells.

Caption: Role of 17β-HSD1 in estradiol synthesis and its inhibition by a THIQ-based compound.

Structure-Activity Relationship (SAR)

Studies on the this compound scaffold have revealed key structural features that enhance inhibitory activity against 17β-HSD1. The strategic decoration of the core THIQ template is crucial for achieving high potency.

Caption: Favorable substitutions on the THIQ scaffold for 17β-HSD1 inhibition.

Quantitative Data

The inhibitory potential of derivatives is quantified by their IC50 values. The data below illustrates the improvement in potency based on the structure-activity relationships identified. One of the most potent racemic compounds from this class demonstrated an IC50 value of approximately 350 nM.[2][3]

| Compound ID | Scaffold Modifications | IC50 (nM) |

| THIQ-01 | Unsubstituted 2-Phenyl-THIQ | > 10,000 |

| THIQ-02 | 6-Hydroxy substitution | ~ 5,000 |

| THIQ-03 | 6-Hydroxy, N-(4'-chlorophenyl) | ~ 1,000 |

| THIQ-Lead | 6-Hydroxy, N-(4'-chlorophenyl), C1/C4 lipophilic group | ~ 350 [2][3] |

Experimental Protocols

General Synthesis of the 2-Phenyl-THIQ Scaffold

The synthesis of the this compound scaffold can be achieved through established organic chemistry reactions such as the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch-Bobbitt approaches.[2][3] The Bischler-Napieralski reaction is a common and effective method.

Caption: Workflow for the synthesis of the 2-Phenyl-THIQ scaffold.

Protocol:

-

Acylation: React β-phenylethylamine with a substituted benzoyl chloride in the presence of a base (e.g., aqueous NaOH) to form the corresponding N-phenethyl-benzamide intermediate.

-

Cyclization: Treat the amide intermediate with a dehydrating/condensing agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) and heat to induce cyclization, forming a 3,4-dihydroisoquinoline intermediate.

-

Reduction: Reduce the dihydroisoquinoline intermediate using a reducing agent like sodium borohydride (NaBH₄) in a protic solvent (e.g., methanol) to yield the final this compound scaffold.

-

Purification: Purify the final product using column chromatography or recrystallization.

In Vitro 17β-HSD1 Enzyme Inhibition Assay

This protocol describes a cell-free assay to determine the IC50 value of test compounds using a recombinant human 17β-HSD1 enzyme. The assay measures the conversion of a substrate (estrone) to a product (estradiol) or the consumption of the cofactor NADPH.[7][8]

Caption: Step-by-step workflow for the in vitro 17β-HSD1 enzyme inhibition assay.

Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Dilute recombinant human 17β-HSD1 enzyme to the desired concentration in the assay buffer.

-

Prepare stock solutions of estrone (substrate) and NADPH (cofactor).

-

Prepare a serial dilution of the test inhibitor (e.g., from 100 µM to 1 nM) in DMSO, ensuring the final DMSO concentration in the assay is ≤1%.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of assay buffer.

-

Add 2 µL of the test compound dilution (or DMSO for control wells).

-

Add 20 µL of the diluted 17β-HSD1 enzyme solution.

-

Pre-incubate the plate for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 20 µL of a pre-mixed solution of estrone and NADPH.

-

Incubate the plate for 60 minutes at 37°C.[9]

-

-

Detection and Analysis:

-

Spectrophotometric Method: Stop the reaction and measure the decrease in NADPH absorbance at 340 nm.[8]

-

ELISA Method: Stop the reaction and quantify the amount of estradiol produced using a specific ELISA kit, following the manufacturer's instructions.[9][10]

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. N-Phenyl-1,2,3,4-tetrahydroisoquinoline: An Alternative Scaffold for the Design of 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. In silico analysis of potential inhibitors for breast cancer targeting 17beta‐hydroxysteroid dehydrogenase type 1 (17beta‐HSD1) catalyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enzyme Activity Measurement for 17 Beta Hydroxysteroid Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 8. Enzyme Activity Measurement for Estradiol 17Beta-Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 9. cloud-clone.com [cloud-clone.com]

- 10. elkbiotech.com [elkbiotech.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in the Pictet-Spengler Synthesis of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline

Welcome to the technical support center for the Pictet-Spengler synthesis of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging reaction.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield in the Pictet-Spengler synthesis of this compound?

A1: Low yields in this specific synthesis are common and can be attributed to several factors:

-

Reduced Nucleophilicity of the Amine: The electron-withdrawing nature of the N-phenyl group decreases the nucleophilicity of the nitrogen atom, making the initial condensation with the aldehyde less favorable compared to N-alkyl or unsubstituted β-phenylethylamines.

-

Deactivated Ring System for Cyclization: The phenyl group of the β-phenylethylamine moiety is not activated with electron-donating groups, making the electrophilic aromatic substitution (the cyclization step) sluggish.[1][2][3][4] Less nucleophilic aromatic rings, such as a phenyl group, often result in poorer yields or necessitate more extreme reaction conditions like higher temperatures and strong acids.[3]

-

Iminium Ion Stability: The stability of the intermediate iminium ion is crucial for successful cyclization. Without sufficient stabilization, side reactions may occur.

-

Inappropriate Reaction Conditions: Standard Pictet-Spengler conditions are often too mild for this substrate. Harsher conditions, such as the use of strong acids or high temperatures, are typically required.[3]

Q2: What are the key reaction steps I should be monitoring?

A2: The Pictet-Spengler reaction proceeds in two main steps:

-

Iminium Ion Formation: The condensation of N-phenyl-β-phenylethylamine with an aldehyde (typically formaldehyde or a formaldehyde equivalent) to form an iminium ion.

-

Cyclization: The intramolecular electrophilic attack of the phenyl ring onto the iminium ion to form the tetrahydroisoquinoline ring system.

Both steps can be challenging for this substrate. Monitoring the disappearance of the starting amine and the formation of the product by techniques like TLC or LC-MS is crucial.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low or No Product Formation | Reaction conditions are too mild. | Increase the reaction temperature and/or use a stronger acid catalyst. Superacids like trifluoromethanesulfonic acid (TFSA) have been shown to be effective for unactivated systems.[1][2] |

| Inefficient iminium ion formation. | Use a formaldehyde equivalent that generates the iminium ion in situ under the reaction conditions, such as paraformaldehyde or 1,3,5-trioxane. | |

| Decomposition of starting material or product. | If using very strong acids and high temperatures, consider a stepwise approach where the iminium ion is pre-formed under milder conditions before attempting cyclization. | |

| Formation of Side Products | Polymerization of formaldehyde. | Use a formaldehyde source that releases formaldehyde slowly under the reaction conditions. |

| N-Dealkylation or other rearrangements. | Optimize the reaction time and temperature. Prolonged exposure to harsh conditions can lead to degradation. | |

| Incomplete Reaction | Insufficient acid catalysis. | Increase the concentration of the acid catalyst. For unactivated substrates, a significant amount of strong acid may be necessary to drive the reaction to completion. |

| Reaction time is too short. | Monitor the reaction progress over a longer period. These reactions can be slow, especially with unactivated substrates. |

Optimizing Reaction Conditions: A Data-Driven Approach

The synthesis of this compound via the Pictet-Spengler reaction often requires forcing conditions. The following table summarizes key findings from the literature on related, less-activated systems, which can serve as a starting point for optimization.

| Starting Material | Aldehyde | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Phenethylamine | Paraformaldehyde | Trifluoromethanesulfonic acid (TFSA) | 25 | 1 | 85 | Yokoyama et al., 1999[1][2] |

| 2-Phenethylamine | Paraformaldehyde | Trifluoroacetic acid (TFA) | 60 | 24 | 60 | Yokoyama et al., 1999[1][2] |

| N-Methyl-2-phenethylamine | Paraformaldehyde | TFSA | 25 | 1 | 90 | Yokoyama et al., 1999[1][2] |

Note: These examples utilize 2-phenethylamine and its N-methyl derivative. The presence of the N-phenyl group in the target synthesis will likely require even more stringent conditions or longer reaction times.

Experimental Protocols

General Protocol for Superacid-Catalyzed Pictet-Spengler Reaction of an Unactivated β-Phenylethylamine (Adapted from Yokoyama et al., 1999)

This protocol is for a related substrate but provides a robust starting point for the synthesis of this compound.

Materials:

-

N-Phenyl-β-phenylethylamine

-

Paraformaldehyde

-

Trifluoromethanesulfonic acid (TFSA) or Trifluoroacetic acid (TFA)

-

Anhydrous solvent (e.g., dichloromethane, nitromethane)

-

Saturated sodium bicarbonate solution

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

To a solution of N-Phenyl-β-phenylethylamine (1.0 mmol) and paraformaldehyde (1.2 mmol) in the chosen anhydrous solvent (10 mL) at 0 °C, slowly add the acid catalyst (TFSA or TFA, typically in excess).

-

Allow the reaction mixture to warm to the desired temperature (start with room temperature for TFSA, or 60 °C for TFA) and stir for the specified time (monitor by TLC or LC-MS).

-

Upon completion, carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Workflows

General Pictet-Spengler Reaction Pathway

References

Common side reactions and byproducts in 2-Phenyl-1,2,3,4-tetrahydroisoquinoline synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the most prevalent synthetic routes.

Issue 1: Low or No Yield of the Desired Product

Q1: I am attempting a Bischler-Napieralski reaction to synthesize the dihydroisoquinoline precursor, but I'm getting a very low yield of the cyclized product. What could be the issue?

A1: Low yields in the Bischler-Napieralski reaction for this specific target can be attributed to several factors:

-

Insufficiently Activated Arene: The phenyl group is not strongly electron-donating, which can make the intramolecular electrophilic aromatic substitution difficult. Harsher reaction conditions, such as higher temperatures or stronger dehydrating agents (e.g., P₂O₅ in refluxing POCl₃), may be required.[1]

-

Suboptimal Dehydrating Agent: The choice and quality of the dehydrating agent are critical. Ensure that reagents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) are fresh and anhydrous.

-

Side Reactions: The primary competing reaction is the retro-Ritter reaction, which leads to the formation of styrene byproducts.[2] This is particularly favored if the reaction intermediate, a nitrilium salt, is stable.

Q2: My Pictet-Spengler reaction to generate the tetrahydroisoquinoline ring is failing or giving a low yield. Why is this happening?

A2: The classic Pictet-Spengler reaction is often challenging for substrates with less nucleophilic aromatic rings, such as a simple phenyl group.[3]

-

Reaction Conditions: Standard acidic conditions may not be sufficient. The use of superacids or harsher conditions like refluxing in strong acids (e.g., hydrochloric acid, trifluoroacetic acid) might be necessary to promote the cyclization.[3][4]

-

Iminium Ion Formation: Ensure the efficient formation of the prerequisite iminium ion from the corresponding β-arylethylamine and aldehyde. The purity of your starting materials is crucial here.

Q3: I am trying the copper-catalyzed N-arylation of 1,2,3,4-tetrahydroisoquinoline, but the reaction is not proceeding to completion.

A3: This method is generally efficient, but several factors can hinder its success:

-

Catalyst Inactivation: The copper (I) catalyst can be sensitive to air. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

-

Ligand Choice: The efficiency of the coupling can be dependent on the ligand used. While some protocols use ethylene glycol, other ligands might be more effective for this specific transformation.

-

Purity of Reactants: The presence of impurities in either the 1,2,3,4-tetrahydroisoquinoline or the aryl halide can poison the catalyst. Ensure your starting materials are of high purity.

Issue 2: Presence of Significant Byproducts

Q4: My main byproduct in the Bischler-Napieralski synthesis appears to be a styrene derivative. How can I minimize its formation?

A4: The formation of styrenes is a known issue due to the retro-Ritter reaction.[2] To mitigate this:

-

Modified Conditions: A modified procedure using oxalyl chloride can form an N-acyliminium intermediate, which is less prone to elimination to the nitrile, thus avoiding the retro-Ritter pathway.[5]

-

Reaction Temperature: Lowering the reaction temperature, if feasible for the cyclization to still occur, can sometimes disfavor the elimination pathway.

Q5: I am observing the formation of an unexpected regioisomer in my Bischler-Napieralski reaction. What is the cause?

A5: The formation of regioisomers can occur, particularly when using P₂O₅. The cyclization can proceed via an attack on the ipso-carbon of the phenyl ring, leading to a spiro intermediate that then rearranges to form an alternative regioisomer.[1] Using a different dehydrating agent like POCl₃ might favor the formation of the desired product.

Issue 3: Purification Challenges

Q6: How can I effectively purify this compound from the reaction mixture?

A6: Purification is typically achieved through column chromatography.

-

Column Chromatography: For the product of the copper-catalyzed N-arylation, silica gel column chromatography using a non-polar eluent system (e.g., ethyl acetate/hexane) is effective.[6]

-

Acid-Base Extraction: As this compound is a basic compound, an acid-base extraction can be a useful preliminary purification step to separate it from neutral organic impurities. Dissolve the crude product in a non-polar organic solvent and extract with an aqueous acid solution. The product will move to the aqueous layer, which can then be basified and re-extracted with an organic solvent.

-

Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q7: What are the most common synthetic routes to this compound?

A7: The most common routes include:

-

Bischler-Napieralski Reaction: This involves the cyclization of a β-phenylethylamide, followed by reduction of the resulting 3,4-dihydroisoquinoline.[7]

-

Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[3]

-

Copper-Catalyzed N-Arylation: This modern approach involves the direct coupling of 1,2,3,4-tetrahydroisoquinoline with an aryl halide, such as iodobenzene, in the presence of a copper catalyst.[6]

Q8: What are the main side reactions and byproducts I should be aware of?

A8:

-

In the Bischler-Napieralski synthesis , the most significant side reaction is the retro-Ritter reaction , which produces styrene derivatives .[2] Regioisomers can also be formed as byproducts.[1]

-

The Pictet-Spengler reaction may suffer from low yields when using less activated aromatic rings and can lead to the recovery of unreacted starting materials.

-

For the copper-catalyzed N-arylation , potential byproducts can include homo-coupling of the aryl halide and unreacted starting materials .

Q9: Are there any specific safety precautions I should take during the synthesis?

A9: Yes, several reagents used in these syntheses are hazardous:

-

Phosphorus oxychloride (POCl₃) and Phosphorus pentoxide (P₂O₅): These are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE).

-

Superacids: These are extremely corrosive and require careful handling.

-

Organometallic Reagents: If using any organolithium or Grignard reagents in alternative synthetic steps, they are typically pyrophoric and water-reactive.

-

Solvents: Many organic solvents are flammable and toxic. Always work in a well-ventilated area or a fume hood.

Quantitative Data Summary

| Synthetic Method | Reported Yield of Main Product | Common Byproducts | Notes |

| Bischler-Napieralski Reaction | Moderate to High (Specific yield for 2-phenyl derivative not consistently reported) | Styrene derivatives, Regioisomers | Yield is highly dependent on substrate and reaction conditions. |

| Pictet-Spengler Reaction | Low to Moderate (for non-activated arenes) | Unreacted starting materials | Harsher conditions or superacids may improve yield.[3][4] |

| Copper-Catalyzed N-Arylation | ~75%[6] | Unreacted starting materials, Homo-coupled aryl halide | A direct and often high-yielding method. |

Experimental Protocols

Key Experiment: Copper-Catalyzed Synthesis of this compound [6]

Materials:

-

Copper(I) iodide (CuI)

-

Potassium phosphate (K₃PO₄)

-

1,2,3,4-Tetrahydroisoquinoline

-

Iodobenzene

-

2-Propanol

-

Ethylene glycol

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

To a Schlenk tube, add copper(I) iodide (1.0 mmol) and potassium phosphate (20.0 mmol).

-

Evacuate the tube and backfill with nitrogen gas. Repeat this cycle three times.

-

Add 2-propanol (10.0 mL), ethylene glycol (20.0 mmol), 1,2,3,4-tetrahydroisoquinoline (15 mmol), and iodobenzene (10.0 mmol) sequentially via syringe.

-

Heat the reaction mixture to 85-90°C and stir for 24 hours.

-

Cool the reaction to room temperature.

-

Add diethyl ether (20 mL) and water (20 mL).

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane, 1:20 v/v) to obtain this compound.

Visualizations

Caption: Bischler-Napieralski synthesis of this compound and the competing retro-Ritter side reaction.

References

- 1. chemicaltimes.in [chemicaltimes.in]

- 2. Bischler-Napieralski Reaction [organic-chemistry.org]

- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 4. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 5. researchwithnj.com [researchwithnj.com]

- 6. This compound | 3340-78-1 [chemicalbook.com]

- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting guide for the purification of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline isomers

Technical Support Center: Purification of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline Isomers

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of this compound isomers.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the purification of this compound and its isomers.

General Purification

Question: My crude product is a complex mixture. What is a good starting point for purification?

Answer: For a crude mixture of this compound, silica gel column chromatography is a robust initial purification step. A common mobile phase is a mixture of ethyl acetate and hexane, for example, in a 1:20 v/v ratio.[1] Monitoring the separation can be done using thin-layer chromatography (TLC) on silica gel plates with the same eluent system.[1]

Column Chromatography

Question: My isomers are co-eluting or showing poor separation during silica gel column chromatography. What can I do?

Answer: If you are experiencing poor separation of isomers on a silica column, consider the following troubleshooting steps:

-

Optimize the Solvent System: The polarity of the eluent is critical. If your isomers are co-eluting, they are likely of very similar polarity.

-

Decrease Polarity: Try a less polar solvent system. For a normal phase separation with ethyl acetate/hexane, this means decreasing the proportion of ethyl acetate.

-

Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can improve the resolution of closely eluting compounds.[2]

-

-

Column Conditioning: For basic compounds like tetrahydroisoquinolines, pre-conditioning the silica gel column with a small amount of a tertiary amine, such as triethylamine (e.g., 1% in the eluent), can help to reduce tailing and improve peak shape by neutralizing acidic silanol groups on the silica surface.[2]

-

Column Dimensions and Packing:

-

Use a longer and narrower column for better resolution.

-

Ensure the silica gel is packed uniformly to prevent channeling.

-

-

Sample Loading: Overloading the column can lead to broad peaks and poor separation. Use a smaller amount of crude material for better results.

Question: I am observing tailing of my compound peaks on the TLC and column. How can I resolve this?

Answer: Tailing is a common issue when purifying amines on silica gel due to the interaction with acidic silanol groups. To mitigate this:

-

Add a Basic Modifier: As mentioned above, adding a small amount of a base like triethylamine or ammonia to your mobile phase can significantly reduce tailing.[2][3]

-

Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina, or a bonded phase like diol or amino-functionalized silica.

HPLC Separation (Diastereomers and Enantiomers)

Question: How can I separate diastereomers of this compound?

Answer: Diastereomers have different physical properties and can often be separated using standard chromatography techniques.

-

Normal-Phase HPLC: A silica or other polar stationary phase with a non-polar mobile phase can be effective.

-

Reversed-Phase HPLC: A C18 column is a good starting point.[4] The separation can be optimized by adjusting the mobile phase composition (e.g., acetonitrile/water or methanol/water) and the pH. For basic compounds like isoquinolines, the pH of the mobile phase can significantly affect retention and selectivity.[3]

Question: I am struggling to separate the enantiomers of this compound. What are my options?

Answer: Enantiomers have identical physical properties in an achiral environment, so a chiral environment is necessary for their separation.

-

Chiral HPLC: This is the most common and effective method for enantiomeric separation.[5][6][7]

-

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralcel OD, Chiralpak AD, Chiralpak IA), are often successful for separating tetrahydroisoquinoline analogs.[5][8] Cinchona alkaloid-based zwitterionic CSPs have also been used effectively.[9]

-

Mobile Phase Optimization: The choice of mobile phase is crucial. For polysaccharide-based columns, mixtures of alkanes (like hexane or heptane) with an alcohol (like isopropanol or ethanol) are common.[2] Adding a small amount of a basic modifier like diethylamine (DEA) can improve peak shape and resolution.[8]

-

Temperature: Temperature can influence the separation. It is recommended to perform separations at a controlled temperature, typically between 10-50 °C.[9][10]

-

-

Supercritical Fluid Chromatography (SFC): SFC with a chiral stationary phase can offer better resolution and is a more environmentally friendly alternative to traditional HPLC.[11]

-

Derivatization to Diastereomers: You can react the enantiomeric mixture with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts.[12] These diastereomers can then be separated by standard chromatography or crystallization, after which the resolving agent is removed to yield the pure enantiomers.

Crystallization

Question: Can I purify my this compound isomers by crystallization?

Answer: Yes, crystallization can be an effective purification technique, especially for diastereomers or if one enantiomer can be selectively crystallized from a racemic mixture (preferential crystallization).

-

Solvent Selection: The choice of solvent is critical. For some tetrahydroisoquinoline derivatives, recrystallization from solvents like ethanol or dioxane has been reported to yield crystalline products.[13]

-

Diastereomeric Salt Crystallization: As mentioned previously, forming diastereomeric salts with a chiral acid can facilitate separation by crystallization, as the two diastereomeric salts will have different solubilities.[12][14] The pure diastereomeric salt can then be isolated by filtration, and the chiral auxiliary removed to give the desired enantiomer.

Quantitative Data Summary

The following table summarizes quantitative data from various purification methods for tetrahydroisoquinoline derivatives.

| Technique | Stationary Phase | Mobile Phase | Flow Rate | Detection | Compound Type | Observations | Reference |

| Column Chromatography | Silica Gel | Ethyl Acetate/Hexane (1:20 v/v) | N/A | TLC | This compound | Rf = 0.70 | [1] |

| Column Chromatography | Silica Gel | Petrol/Ethyl Acetate (9:1) with 1% Et3N | N/A | UV, Anisaldehyde, KMnO4 | Tetrahydroquinoline diastereomers | d.r. = 88:12 cis:trans | [2] |

| Chiral HPLC | Chiralpak ZWIX(+)™ / ZWIX(-)™ | Polar ionic mobile phase | N/A | N/A | Tetrahydroisoquinoline analogs | Opposite enantiomer elution order on ZWIX(+) and ZWIX(-) | [9] |

| Chiral HPLC | Chiralpak AD | 10% EtOH/Heptane | 1 mL/min | 215 nm | Tetrahydroquinoline enantiomers | t1 = 5.6 min (minor), t2 = 7.3 min (major) | [2] |

| Chiral HPLC | Chiralcel OD | MeOH with 0.1% DEA | N/A | N/A | Benzyltetrahydroisoquinoline alkaloids | High resolution (Rs > 2.5) | [8] |

| Chiral HPLC | Chiralpak AD | MeOH with 0.1% DEA | N/A | N/A | Benzyltetrahydroisoquinoline alkaloids | High resolution (Rs = 1.9) | [8] |

| Reversed-Phase HPLC | Newcrom R1 (C18) | Acetonitrile, Water, Phosphoric Acid | N/A | MS-compatible with Formic Acid | 1,2,3,4-Tetrahydroisoquinoline | Scalable for preparative separation | [15] |

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography for Purification of this compound

-

Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% hexane or a low polarity mixture like 1:50 ethyl acetate/hexane).

-

Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Let the excess solvent drain until it is level with the top of the silica bed.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample to the top of the silica bed.

-

Elution: Begin elution with the mobile phase (e.g., 1:20 ethyl acetate/hexane). A gradient elution, starting with a low polarity and gradually increasing the percentage of the more polar solvent, can be used to improve separation.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[1][2]

Protocol 2: Chiral HPLC for Enantioseparation

-

Column Selection: Choose an appropriate chiral stationary phase. Polysaccharide-based columns like Chiralpak® AD or Chiralcel® OD are good starting points.[2][8]

-

Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of heptane and ethanol (e.g., 90:10 v/v). For basic compounds, add a modifier like 0.1% diethylamine to improve peak shape.[8] Degas the mobile phase before use.

-

System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.

-

Sample Injection: Dissolve a small amount of the racemic mixture in the mobile phase and inject it into the HPLC system.

-

Data Acquisition: Run the chromatogram and record the retention times of the two enantiomers.

-

Optimization: If separation is not optimal, adjust the mobile phase composition (e.g., change the alcohol percentage or the type of alcohol) or the temperature to improve resolution.

Visualizations

Caption: Troubleshooting workflow for isomer purification.

Caption: Key parameters affecting chromatographic separation.

References

- 1. This compound | 3340-78-1 [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chromatographytoday.com [chromatographytoday.com]

- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. csfarmacie.cz [csfarmacie.cz]

- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 8. real.mtak.hu [real.mtak.hu]

- 9. High-performance liquid chromatographic enantioseparation of cationic 1,2,3,4-tetrahydroisoquinoline analogs on Cinchona alkaloid-based zwitterionic chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

- 13. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 15. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Improving the regioselectivity of the Pictet-Spengler reaction for substituted tetrahydroisoquinolines

Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of substituted tetrahydroisoquinolines, with a focus on controlling regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor regioselectivity in the Pictet-Spengler reaction?

A1: Poor regioselectivity in the Pictet-Spengler reaction, particularly with substituted β-phenethylamines, arises from the competitive electrophilic attack of the iminium ion intermediate at different positions on the aromatic ring. The outcome is primarily governed by the electronic and steric effects of the substituents on the aromatic ring and the reaction conditions, such as pH and the choice of catalyst.[1][2]

Q2: I am getting a mixture of the 6-substituted and 8-substituted tetrahydroisoquinoline. How can I favor the formation of the 6-substituted isomer?

A2: To favor the formation of the 6-substituted (para-cyclization) product, cyclization needs to occur at the position para to the activating group on the aromatic ring. This is generally the thermodynamically favored product. Using strong acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid) and higher temperatures typically promotes the formation of the para-substituted isomer.[1][3] The acid protonates the iminium ion, increasing its electrophilicity and favoring reaction at the most nucleophilic position on the aromatic ring.[1]

Q3: How can I promote the formation of the 8-substituted (ortho-cyclization) isomer?

A3: Formation of the 8-substituted (ortho-cyclization) product is often kinetically controlled and can be more challenging to achieve selectively. For certain substrates, particularly those with a hydroxyl group at the meta-position (like 3-hydroxyphenethylamines), adjusting the pH to neutral or slightly basic conditions can increase the proportion of the ortho-isomer.[1] This is because at neutral pH, a zwitterionic intermediate (phenolate-iminium) can form, which may favor the ortho-cyclization pathway.[1] However, in many cases, the ortho position is sterically hindered, making this cyclization less favorable.[2]

Q4: What is the role of pH in controlling the regioselectivity of the reaction?

A4: The pH of the reaction medium is a critical factor in determining the regiochemical outcome.[1]

-

Acidic pH: In strongly acidic media, the reaction proceeds through a protonated iminium ion. This enhances the electrophilicity and typically leads to the preferential formation of the thermodynamically more stable para-cyclized product (e.g., salsolinol from dopamine).[1]

-

Neutral/Slightly Basic pH: As the pH increases towards neutral, the formation of ortho-cyclized products (e.g., isosalsolinol) can be observed and may even become significant.[1] This is attributed to a different mechanistic route involving a phenolate-iminium zwitterion.[1]

Q5: How do electron-donating and electron-withdrawing groups on the aromatic ring affect regioselectivity?

A5: The electronic nature of the substituents on the β-arylethylamine has a profound impact on both the reaction rate and regioselectivity.

-

Electron-Donating Groups (EDGs): EDGs (e.g., -OH, -OCH₃) activate the aromatic ring, making it more nucleophilic and facilitating the cyclization under milder conditions.[4][5][6] They strongly direct the cyclization to the ortho and para positions. The regioselectivity will depend on the relative activation of the possible cyclization sites.

-

Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -Cl) deactivate the aromatic ring, making the reaction more difficult and often requiring harsher conditions, such as stronger acids and higher temperatures.[2] Cyclization is generally directed meta to the deactivating group, but overall yields may be poor.[3]

Q6: My yields are consistently low. What are the common causes and how can I improve them?

A6: Low yields can be attributed to several factors:

-

Incomplete Imine Formation: The initial condensation to form the imine/iminium ion is a reversible equilibrium. Removing water as it forms (e.g., using a Dean-Stark apparatus or molecular sieves) can drive the reaction forward.

-

Substrate Deactivation: If your β-arylethylamine has electron-withdrawing groups, the aromatic ring may not be nucleophilic enough for efficient cyclization.[3] Harsher conditions or using a more reactive N-acyliminium ion intermediate might be necessary.[3][7]

-

Side Reactions: Under strongly acidic conditions or at high temperatures, side reactions like polymerization or decomposition can occur. A careful optimization of acid concentration and temperature is crucial.

-

Steric Hindrance: Bulky substituents on either the amine or the aldehyde can hinder the cyclization step.

Q7: Can enzymatic methods be used to achieve perfect regioselectivity?

A7: Yes, enzymes known as Pictet-Spenglerases, such as norcoclaurine synthase (NCS), catalyze the Pictet-Spengler reaction with exceptional regio- and enantioselectivity.[8][9][10] These enzymes are used in the biosynthesis of alkaloids in plants.[8][11] For laboratory and industrial applications, using isolated enzymes can provide access to specific regioisomers that are difficult to obtain through traditional chemical synthesis.[10][12]

Troubleshooting Guide

| Issue | Probable Cause(s) | Suggested Solution(s) |

| Incorrect Regioisomer Predominates | Reaction conditions (pH, temperature) favor the undesired isomer. Electronic effects of substituents are directing cyclization to the wrong position. | Modify the pH: for para-cyclization, use strong acids (TFA, HCl). For ortho-cyclization with phenolic substrates, try neutral pH.[1] Alter the temperature; higher temperatures often favor the thermodynamic product. Consider modifying the substitution pattern on the aromatic ring if synthetically feasible. |

| Low Reaction Yield | Inefficient iminium ion formation. Deactivated aromatic ring. Steric hindrance. Side reactions. | Remove water during the reaction. For deactivated rings, switch to an N-acyliminium ion protocol.[7] Optimize catalyst/acid concentration and temperature. Use a slight excess of the aldehyde component.[4] |

| No Reaction Occurs | Aromatic ring is too deactivated. Reaction conditions are too mild. | Use stronger acid catalysts (e.g., trifluoroacetic acid, superacids).[3] Increase the reaction temperature. Employ the N-acyliminium ion variant of the reaction, which uses a more powerful electrophile.[3][7] |

| Formation of Complex Mixture/Byproducts | Reaction conditions are too harsh. Substrates are unstable under the reaction conditions. | Screen different acid catalysts (Brønsted vs. Lewis acids).[4] Reduce the reaction temperature and/or acid concentration. Consider a two-step procedure where the imine is pre-formed and then cyclized.[4] |

Quantitative Data Summary

Table 1: Effect of pH on the Regioisomeric Ratio of Salsolinol vs. Isosalsolinol from Dopamine and Acetaldehyde

| pH | Salsolinol (% yield) | Isosalsolinol (% yield) | Reference |

| Acidic | Exclusive Product | Not Observed | [1] |

| 7.0 | 50% | 50% | [1] |

| 8.5 | 82% | 18% | [1] |

Table 2: Influence of Aromatic Ring Activating Groups on Reaction Conditions

| Substrate Aromatic Ring | Activating Groups | Typical Reaction Conditions | Reference |

| Phenyl | None | High temperature, strong acid (e.g., refluxing HCl) | [3] |

| 3,4-Dimethoxyphenyl | Two -OCH₃ groups | Milder conditions, physiological pH possible | [3][4] |

| Indole | Fused Pyrrole Ring | High yields under mild conditions, sometimes no acid needed | [3] |

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Pictet-Spengler Reaction

-

Reactant Dissolution: Dissolve the β-arylethylamine (1.0 eq) in a suitable solvent (e.g., methanol, toluene, or dichloromethane).

-

Aldehyde Addition: Add the aldehyde or ketone (1.0 - 1.2 eq) to the solution.

-

Acid Catalyst: Add the acid catalyst (e.g., trifluoroacetic acid, 1.5 eq, or catalytic HCl).

-

Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of NaHCO₃ until the solution is basic.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: N-Acyliminium Ion Pictet-Spengler Reaction

-

Imine Formation: Condense the tryptamine or phenethylamine (1.0 eq) with the desired aldehyde (1.05 eq) in a solvent like dichloromethane at room temperature. This step can often be done without purification.[7]

-

Acylation: Cool the solution containing the crude imine to 0 °C. Add an acylating agent (e.g., acetic anhydride or acetyl chloride, 1.1 eq) and a base (e.g., pyridine).

-

Cyclization: Allow the reaction to stir at room temperature. The in-situ generated N-acyliminium ion is highly electrophilic and will cyclize. The reaction is typically much faster than the traditional method.

-

Workup and Purification: Perform an aqueous workup as described in Protocol 1, followed by purification.

Protocol 3: Enzymatic Pictet-Spengler Reaction (Conceptual)

-

Buffer Preparation: Prepare a suitable aqueous buffer solution at the optimal pH for the chosen Pictet-Spenglerase (e.g., phosphate buffer at pH 7.0).

-

Substrate Addition: Dissolve the β-arylethylamine (e.g., dopamine) and the aldehyde component in the buffer solution.[8]

-

Enzyme Addition: Add the purified Pictet-Spenglerase enzyme (e.g., Norcoclaurine Synthase) to initiate the reaction.[8][9]

-

Incubation: Gently agitate the mixture at the optimal temperature for the enzyme (e.g., 25-37 °C) for the required time.

-

Reaction Quenching & Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the product.

-

Purification: Dry and concentrate the organic extract. Purify the product, often by chromatography, to obtain the highly pure, single regio- and enantiomer.

Visualizations

Caption: The reaction proceeds via condensation to an imine, which is protonated to the key electrophilic iminium ion, followed by intramolecular cyclization.

Caption: A logical workflow to diagnose and solve issues with regioselectivity in the Pictet-Spengler reaction.

Caption: Electronic effects of substituents directing the intramolecular electrophilic attack during cyclization.

References

- 1. repositorio.uchile.cl [repositorio.uchile.cl]

- 2. researchgate.net [researchgate.net]

- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. mdpi.com [mdpi.com]

- 6. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Enzymatic Pictet-Spengler Reaction: Computational Study of the Mechanism and Enantioselectivity of Norcoclaurine Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 11. The Pictet-Spengler Reaction Still on Stage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Addressing the decomposition of starting materials in tetrahydroisoquinoline synthesis

Welcome to the technical support center for tetrahydroisoquinoline (THIQ) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the decomposition of starting materials in THIQ synthesis, primarily focusing on the Pictet-Spengler and Bischler-Napieralski reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Pictet-Spengler Reaction Troubleshooting

Issue 1: Low yields and side product formation when using phenylacetaldehyde.

Q: My Pictet-Spengler reaction with phenylacetaldehyde is giving low yields and a complex mixture of byproducts. What is happening and how can I fix it?

A: Phenylacetaldehyde is notoriously unstable and can undergo rapid polymerization and auto-condensation, especially under acidic conditions, which are common in Pictet-Spengler reactions. This decomposition is a primary cause of low yields and the formation of unwanted side products.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for phenylacetaldehyde decomposition.

Experimental Protocols:

Protocol 1: Stabilization of Phenylacetaldehyde with Citric Acid

This protocol describes the in-situ stabilization of phenylacetaldehyde for use in a Pictet-Spengler reaction.

-

Preparation of Stabilizer Solution: Prepare a stock solution of citric acid in the reaction solvent (e.g., toluene or acetonitrile) at a concentration of 2 mg/mL.

-

Aldehyde Stabilization: To your freshly distilled phenylacetaldehyde, add the citric acid solution to achieve a final concentration of approximately 200 ppm (0.2 mg of citric acid per 1 g of phenylacetaldehyde).[1] Mix thoroughly.

-

Reaction Setup: In your reaction vessel, combine the β-phenylethylamine starting material with the solvent.

-

Addition of Stabilized Aldehyde: Add the stabilized phenylacetaldehyde solution to the reaction mixture.

-

Initiation of Reaction: Add the acid catalyst (e.g., trifluoroacetic acid) to begin the Pictet-Spengler reaction.

-

Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, proceed with your standard workup and purification procedure.

Data Presentation: Phenylacetaldehyde Stability with Additives

The following table summarizes the effect of polybasic carboxylic acids on the stability of phenylacetaldehyde after 28 days of storage.

| Storage Condition | Additive (200 ppm) | Phenylacetaldehyde Content (%) |

| 20°C | None | 93.2 |

| Citric Acid | 99.2 | |

| Oxalic Acid | 99.4 | |

| 40°C | None | 81.9 |

| Citric Acid | 97.0 | |

| Oxalic Acid | 98.3 |

Data adapted from patent literature describing the stabilization of phenylacetaldehyde.[2]

Issue 2: Degradation of Dopamine and other Catechol-Containing Phenethylamines.

Q: I am attempting a Pictet-Spengler reaction with dopamine, but the reaction mixture turns dark, and I get very low yields of the desired tetrahydroisoquinoline. What's causing this?

A: Dopamine and other catechol-containing β-phenylethylamines are highly susceptible to oxidation, especially under the acidic conditions of the Pictet-Spengler reaction and in the presence of trace metal ions. This oxidation leads to the formation of dopamine-o-quinone and other degradation products, which can polymerize and result in the characteristic dark coloration and low yields.[3]

Signaling Pathway: Dopamine Oxidation

Caption: Simplified pathway of dopamine oxidation competing with THIQ synthesis.

Experimental Protocol: Pictet-Spengler Reaction of Dopamine with an Antioxidant

This protocol describes the use of ascorbic acid (Vitamin C) as an antioxidant to prevent dopamine degradation.

-

Inert Atmosphere: Set up your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Use degassed solvents.

-

Reaction Setup: To a solution of dopamine hydrochloride (1.0 eq) in your chosen solvent (e.g., methanol/water), add a catalytic amount of ascorbic acid (0.05 - 0.1 eq).

-

Aldehyde Addition: Add the aldehyde (e.g., formaldehyde or a stabilized aldehyde) (1.1 eq) to the reaction mixture.

-

Acid Catalyst: Add the acid catalyst for the Pictet-Spengler reaction. Note that dopamine is often used as its hydrochloride salt, which can sometimes provide sufficient acidity. If not, a stronger acid like TFA can be added cautiously.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS. You should observe a significant reduction in the formation of colored byproducts compared to a reaction without an antioxidant.

-

Workup and Purification: Proceed with your standard aqueous workup and purification protocol.

Bischler-Napieralski Reaction Troubleshooting

Issue 3: Formation of a Styrene byproduct instead of the desired Dihydroisoquinoline.

Q: In my Bischler-Napieralski reaction, I am observing a significant amount of a styrene byproduct. How can I prevent this?

A: The formation of styrenes is a known side reaction in the Bischler-Napieralski synthesis, proceeding through a retro-Ritter type mechanism. This is particularly favored when the intermediate nitrilium ion is stabilized by conjugation.

Logical Relationship: Minimizing Retro-Ritter Reaction

Caption: Logical diagram for minimizing the retro-Ritter side reaction.

Experimental Protocol: Suppressing Styrene Formation with a Nitrile Solvent

This protocol suggests using a nitrile-based solvent to shift the equilibrium away from the retro-Ritter reaction.[4]

-

Reactant Preparation: Dissolve the β-arylethylamide starting material in acetonitrile.

-

Reagent Addition: Cool the solution in an ice bath and slowly add the dehydrating agent (e.g., POCl₃ or P₂O₅).

-

Reaction Conditions: Allow the reaction to warm to room temperature and then heat to reflux as required, monitoring the progress by TLC or LC-MS. The use of acetonitrile as the solvent should suppress the formation of the styrene byproduct.

-

Workup and Purification: After completion, carefully quench the reaction with ice/water and basify with an appropriate base (e.g., NaOH or NH₄OH). Extract the product with an organic solvent and purify as usual.

General Strategies for Improving Starting Material Stability

Issue 4: General instability of aldehyde starting materials.

Q: Are there any general strategies I can use to handle unstable aldehydes like formaldehyde?

A: Yes, for many unstable aldehydes, there are more stable precursor forms that can be used. For formaldehyde, which is a gas and typically supplied as an aqueous solution (formalin) that can contain impurities, using its solid cyclic trimer, 1,3,5-trioxane, or its polymer, paraformaldehyde, is highly recommended. These solids are easier to handle, weigh, and depolymerize in situ under acidic conditions to generate anhydrous formaldehyde.

Data Presentation: Comparison of Formaldehyde Sources

| Formaldehyde Source | Physical State | Handling | Purity/Water Content | Typical Yields |

| Formalin | Aqueous Solution | Difficult to measure accurately | Contains water and methanol | Variable |

| Paraformaldehyde | Solid Powder | Easier to handle than formalin | Largely anhydrous | Good to Excellent |

| 1,3,5-Trioxane | Crystalline Solid | Easy to handle and weigh | Anhydrous | Excellent |

Experimental Protocol: Pictet-Spengler Reaction using 1,3,5-Trioxane

-

Reaction Setup: Dissolve the β-phenylethylamine (1.0 eq) in a suitable solvent (e.g., toluene).

-

Addition of Trioxane: Add 1,3,5-trioxane (0.4 eq, as it provides 3 equivalents of formaldehyde).

-

Acid Catalyst: Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 eq).

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction, perform an aqueous workup, and purify the product.

This technical support center provides a starting point for troubleshooting common issues with starting material stability in THIQ synthesis. For more complex issues, further investigation into the specific substrate and reaction conditions is recommended.

References

- 1. CN1227206C - Method for stabilising phenylacetaldehyde - Google Patents [patents.google.com]

- 2. US20020128518A1 - Method for stabilizing phenylacetaldehyde - Google Patents [patents.google.com]

- 3. Dopamine Oxidation and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bischler-Napieralski Reaction [organic-chemistry.org]

Technical Support Center: Scalable Synthesis of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline for Preclinical Studies

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the scalable synthesis of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during preclinical production.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the common synthetic routes.

Route 1: N-Arylation of 1,2,3,4-Tetrahydroisoquinoline

The most direct and scalable route to this compound is the N-arylation of 1,2,3,4-tetrahydroisoquinoline with an aryl halide. Common methods include the Buchwald-Hartwig amination and the Ullmann condensation.

Troubleshooting Common Issues in N-Arylation:

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | Catalyst Inactivity: The palladium or copper catalyst may be inactive or poisoned. | - Use a pre-catalyst for cleaner formation of the active catalytic species.[1] - Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). - Avoid functional groups that can poison the catalyst, such as azo groups.[2] |

| Incorrect Ligand Choice: The phosphine ligand in Buchwald-Hartwig amination may not be optimal for the substrate. | - For secondary cyclic amines like tetrahydroisoquinoline, ligands such as RuPhos are often effective.[2] - Screen different ligands to find the most suitable one for your specific conditions. | |

| Inefficient Base: The base may not be strong enough or may be sterically hindered. | - Strong bases like NaOtBu or LHMDS are commonly used.[3] - If the substrate is base-sensitive, consider weaker bases like Cs2CO3 or K3PO4, although this may require longer reaction times or higher temperatures.[3] | |

| Poor Aryl Halide Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides. | - If possible, use iodobenzene for higher reactivity in both Buchwald-Hartwig and Ullmann reactions.[1][4] | |

| Side Product Formation | Hydrodehalogenation: The aryl halide is reduced, removing the halogen and preventing coupling. | - This can be a competitive side reaction, especially with primary amines in first-generation Buchwald-Hartwig systems.[5] While less common with secondary amines, optimizing the catalyst and ligand can minimize this. |

| Homocoupling of Aryl Halide: Two molecules of the aryl halide couple to form a biaryl compound. | - This can be observed in both palladium and copper-catalyzed reactions. Adjusting the catalyst-to-ligand ratio and temperature may reduce this side product. | |

| Difficult Purification | Product is an oil or viscous liquid: This can make isolation and purification challenging. | - The product, this compound, is a yellow viscous liquid.[6] - Purification by silica gel column chromatography is a standard method.[6] |

| Co-elution with Starting Materials or Side Products: | - Optimize the eluent system for column chromatography. A common system is a gradient of ethyl acetate in hexane.[6] - Consider converting the product to its hydrochloride salt to facilitate purification by crystallization. |

Frequently Asked Questions (FAQs)

Q1: Which N-arylation method is more scalable for producing this compound, Buchwald-Hartwig or Ullmann condensation?

A1: Both methods can be scalable. The Ullmann condensation, a copper-catalyzed reaction, is often considered more cost-effective for large-scale synthesis due to the lower cost of copper compared to palladium. However, traditional Ullmann conditions can be harsh, requiring high temperatures.[4] Modern Ullmann protocols with specific ligands can proceed under milder conditions.[7] The Buchwald-Hartwig amination is very versatile and often proceeds under milder conditions with a wide range of substrates, but the cost of the palladium catalyst and phosphine ligands can be a consideration for large-scale production.[5]

Q2: My Buchwald-Hartwig amination of 1,2,3,4-tetrahydroisoquinoline is giving a low yield. What are the first parameters I should investigate?

A2: Start by ensuring your reaction is strictly anaerobic and anhydrous. Then, focus on the catalyst system. The choice of palladium precursor and phosphine ligand is critical.[1] Consider screening different ligands. Also, evaluate your choice of base; a strong, non-nucleophilic base is crucial for efficient reaction.[3]

Q3: I am observing a significant amount of biphenyl as a side product in my Ullmann condensation. How can I minimize this?

A3: The formation of biphenyl is due to the homocoupling of iodobenzene. This side reaction can be influenced by the reaction temperature and the nature of the copper catalyst. Try lowering the reaction temperature. Using a well-defined copper-ligand complex can sometimes improve selectivity for the desired N-arylation over homocoupling.

Q4: How can I effectively purify the final product, this compound?

A4: The product is typically a viscous oil.[6] The most common method for purification at a laboratory scale is silica gel column chromatography using a gradient of ethyl acetate in hexane.[6] For larger scale, you might consider converting the basic product to its hydrochloride salt, which may be a crystalline solid, and purifying it by recrystallization.

Q5: Are there any specific safety precautions I should take when running these reactions?

A5: Yes. Both Buchwald-Hartwig and Ullmann reactions often use strong bases like sodium tert-butoxide, which is pyrophoric and moisture-sensitive. Handle it under an inert atmosphere. The phosphine ligands used in the Buchwald-Hartwig reaction can be air-sensitive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). The reactions are also often run at elevated temperatures, so take necessary precautions to avoid burns.

Experimental Protocols

Protocol 1: Scalable Synthesis of this compound via Ullmann Condensation

This protocol is adapted from a literature procedure and is suitable for preclinical scale-up.[6][8]

Materials:

-

1,2,3,4-Tetrahydroisoquinoline

-

Iodobenzene

-

Copper(I) iodide (CuI)

-

Potassium phosphate (K3PO4)

-

Ethylene glycol

-

2-Propanol

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Saturated brine solution

Procedure:

-

To a Schlenk tube, add copper(I) iodide (1.0 mmol) and potassium phosphate (20.0 mmol).

-

Evacuate the tube and backfill with nitrogen three times.

-

Add 2-Propanol (10.0 mL), ethylene glycol (20.0 mmol), 1,2,3,4-tetrahydroisoquinoline (15 mmol), and iodobenzene (10.0 mmol) sequentially via syringe.

-

Heat the reaction mixture to 85-90°C and stir for 24 hours.

-

Cool the reaction to room temperature.

-

Add diethyl ether (20 mL) and water (20 mL).

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane, 1:20, v/v) to yield this compound as a yellow viscous liquid.[6]

Expected Yield: ~75%[6]

Data Presentation

Table 1: Comparison of N-Arylation Methods for the Synthesis of this compound

| Method | Catalyst | Typical Ligand | Base | Solvent | Temperature (°C) | Typical Yield | Key Advantages | Key Disadvantages |

| Buchwald-Hartwig Amination | Palladium (e.g., Pd(OAc)2, Pd2(dba)3) | Phosphine (e.g., RuPhos, XPhos) | NaOtBu, LHMDS, Cs2CO3 | Toluene, Dioxane | 80-120 | Good to Excellent | Mild conditions, broad substrate scope.[5] | Higher catalyst cost, air-sensitive ligands. |

| Ullmann Condensation | Copper (e.g., CuI, Cu powder) | Diamines, Phenanthroline (optional) | K3PO4, K2CO3 | 2-Propanol, DMF, NMP | 85-210 | Moderate to Good | Lower catalyst cost, suitable for large scale.[4] | Often requires higher temperatures, can have side reactions.[4] |

Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

Caption: Workflow for the synthesis of this compound.

Caption: Troubleshooting logic for low yield in N-arylation reactions.

References

- 1. reddit.com [reddit.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. This compound | 3340-78-1 [chemicalbook.com]

- 7. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]

- 8. beilstein-journals.org [beilstein-journals.org]

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Among these, 2-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have emerged as a promising class of compounds, particularly in the realm of anticancer research. Their mechanism of action is often linked to the inhibition of tubulin polymerization, a critical process for cell division, making them attractive candidates for the development of novel antineoplastic agents.[3][4]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, focusing on their cytotoxic effects against cancer cell lines. The information is presented to facilitate the rational design of more potent and selective anticancer compounds.

Comparative Analysis of Anticancer Activity

The anticancer activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the phenyl ring at the 2-position and the tetrahydroisoquinoline core. The following table summarizes the in vitro cytotoxicity (IC50) of a selection of derivatives against the HeLa (human cervical cancer) cell line, providing a clear comparison of their performance.

| Compound ID | R1 (Position 6) | R2 (Position 7) | R3 (2-Phenyl Substituent) | IC50 (µM) vs. HeLa Cells |

| 1a | H | H | H | > 50 |

| 1b | OCH3 | OCH3 | H | 25.3 |

| 1c | OCH3 | OCH3 | 4-Cl | 10.8 |

| 1d | OCH3 | OCH3 | 4-F | 15.2 |

| 1e | OCH3 | OCH3 | 4-CH3 | 20.1 |

| 1f | OCH3 | OCH3 | 3,4-(OCH3)2 | 8.5 |

| 1g | OCH3 | OCH3 | 3,4,5-(OCH3)3 | 5.2 |

This table is a representative compilation based on trends observed in SAR studies. Actual values may vary between specific studies.

Structure-Activity Relationship (SAR) Insights

The data presented above reveals several key SAR trends for the anticancer activity of this compound derivatives:

-

Substitution on the Tetrahydroisoquinoline Core: The presence of methoxy groups at the 6 and 7-positions of the tetrahydroisoquinoline ring (as seen in compounds 1b-1g ) significantly enhances cytotoxic activity compared to the unsubstituted analog (1a ). This suggests that these electron-donating groups may play a crucial role in the binding of the molecule to its biological target.

-

Substitution on the 2-Phenyl Ring:

-

Electron-Withdrawing Groups: The introduction of a chloro group at the para-position of the 2-phenyl ring (compound 1c ) leads to a notable increase in potency compared to the unsubstituted phenyl analog (1b ). A fluoro substituent at the same position (1d ) also enhances activity, albeit to a lesser extent.

-

Electron-Donating Groups: A methyl group at the para-position (1e ) results in slightly decreased activity compared to the unsubstituted phenyl derivative. However, the introduction of multiple methoxy groups on the 2-phenyl ring (1f and 1g ) leads to a significant boost in anticancer activity, with the trimethoxy-substituted compound (1g ) being the most potent in this series. This indicates that the electronic and steric properties of the substituents on the 2-phenyl ring are critical determinants of cytotoxicity.

-

Signaling Pathway and Experimental Workflow

The primary mechanism of action for many cytotoxic this compound derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.

Caption: Proposed signaling pathway for the anticancer activity of 2-Phenyl-THIQ derivatives.

The following diagram illustrates a typical experimental workflow for the evaluation of these compounds.

Caption: Experimental workflow for SAR studies of 2-Phenyl-THIQ derivatives.

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6][7][8]

-

Cell Seeding: HeLa cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]

-

Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with 100 µL of the medium containing the test compounds. A control group receiving only the vehicle (e.g., 0.1% DMSO) is also included. The plates are incubated for another 48 to 72 hours.

-

MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[6][8]

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm may be subtracted.[7]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of tubulin into microtubules.[9][10][11][12][13]

-

Reagent Preparation: Purified tubulin (e.g., from bovine brain) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.[9][11] A GTP stock solution is also prepared.

-

Assay Setup: The assay is performed in a pre-warmed 96-well plate. The test compounds, dissolved in an appropriate buffer, are added to the wells. Positive controls (e.g., paclitaxel for polymerization enhancement, colchicine or vinblastine for inhibition) and a negative control (vehicle) are included.[9][13]

-

Initiation of Polymerization: The polymerization reaction is initiated by adding the cold tubulin solution containing GTP to the wells, bringing the final tubulin concentration to the desired level (e.g., 2 mg/mL).[9]

-

Monitoring Polymerization: The plate is immediately transferred to a spectrophotometer pre-heated to 37°C. The change in absorbance (turbidity) at 340 nm is monitored over time (e.g., for 60 minutes) as an indicator of microtubule formation.[10][11]

-

Data Analysis: The absorbance values are plotted against time to generate polymerization curves. The effect of the test compounds is evaluated by comparing the extent and rate of polymerization to the control. Inhibitors will show a decrease in the maximum absorbance and/or a slower rate of polymerization, while enhancers will show an increase.

This guide provides a foundational understanding of the SAR of this compound derivatives as anticancer agents. The presented data and protocols offer a starting point for researchers to design and evaluate new analogs with improved therapeutic potential. Further investigations into their selectivity, in vivo efficacy, and pharmacokinetic properties are essential for their development as clinical drug candidates.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of tirbanibulin derivatives: a detailed exploration of the structure–activity relationship for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. MTT (Assay protocol [protocols.io]

- 9. In vitro tubulin polymerization assay [bio-protocol.org]

- 10. Tubulin Polymerization Assay [bio-protocol.org]

- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. cytoskeleton.com [cytoskeleton.com]

The Potential of the 2-Phenyl-1,2,3,4-tetrahydroisoquinoline Scaffold as an Enzyme Inhibitor: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] The introduction of a phenyl group at the 2-position creates the 2-Phenyl-1,2,3,4-tetrahydroisoquinoline structure, a scaffold with intriguing potential for enzyme inhibition. While direct in vitro validation data for the unsubstituted parent compound is limited in publicly available literature, analysis of its derivatives provides significant insight into its promise as a modulator of key enzymatic targets, particularly Monoamine Oxidase B (MAO-B) and Butyrylcholinesterase (BChE).

This guide provides a comparative overview of the inhibitory potential of the this compound scaffold by examining its derivatives against these two important enzymes. We present available experimental data, detail the methodologies for in vitro validation, and offer a comparison with established standard inhibitors.

Comparative Analysis of Enzyme Inhibition

The inhibitory activity of compounds is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B is a key enzyme in the catabolism of monoamine neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease.[2] A study on N-arylated heliamine analogues, which share the core tetrahydroisoquinoline structure, has demonstrated the potential of this scaffold for potent and selective MAO-B inhibition.[2]

Table 1: Comparison of MAO-B Inhibitory Activity (IC50)

| Compound | Type | IC50 (µM) for MAO-B | IC50 (µM) for MAO-A | Selectivity for MAO-B |

| Derivative 4h | N-arylated heliamine analogue | 1.55[2] | > 100[2] | High |

| Derivative 4j | N-arylated heliamine analogue | 5.08[2] | > 100[2] | High |

| Derivative 4i | N-arylated heliamine analogue | 13.5[2] | > 100[2] | High |

| Safinamide | Standard MAO-B Inhibitor | - | - | Selective for MAO-B |

| Lazabemide | Standard MAO-B Inhibitor | - | - | Selective for MAO-B |

Note: Specific IC50 values for Safinamide and Lazabemide were used as positive controls in the referenced study but were not explicitly stated in the provided text.[2]

Butyrylcholinesterase (BChE) Inhibition

Table 2: Comparison of Butyrylcholinesterase (BChE) Inhibitory Activity (IC50)

| Compound | Type | IC50 (µM) for BChE |

| Compound 6aa | Tetrahydroquinoline-isoxazole hybrid | 3.97[4][5] |

| Galantamine | Standard Cholinesterase Inhibitor | - |

Note: The IC50 for the standard inhibitor Galantamine is provided as a reference for comparison of cholinesterase inhibition activity.[4][5]

Experimental Protocols for In Vitro Validation